Methyldichlorophosphine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro(methyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Cl2P/c1-4(2)3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPKWOKGVUHZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl2P | |
| Record name | METHYL PHOSPHONOUS DICHLORIDE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID1060978 | |
| Record name | Methylphosphonous dichloride | |
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Molecular Weight |
116.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl phosphonous dichloride appears as a colorless liquid with a pungent odor. Very toxic by inhalation. Denser than water., Colorless liquid with a pungent odor; [CAMEO] | |
| Record name | METHYL PHOSPHONOUS DICHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Methyl phosphonous dichloride | |
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Vapor Pressure |
75.0 [mmHg] | |
| Record name | Methyl phosphonous dichloride | |
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CAS No. |
676-83-5 | |
| Record name | METHYL PHOSPHONOUS DICHLORIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dichloromethylphosphine | |
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| Record name | Phosphonous dichloride, P-methyl- | |
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| Record name | Phosphonous dichloride, P-methyl- | |
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| Record name | Methylphosphonous dichloride | |
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| Record name | Methylphosphonous dichloride | |
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Synthetic Methodologies and Reaction Pathways for Methyldichlorophosphine
Established Synthetic Approaches
The preparation of methyldichlorophosphine often begins with phosphorus trichloride (B1173362) or related phosphorus compounds, followed by methylation and reduction steps. These methods vary in their reagents, conditions, and efficiency.
Alkylation-Reduction Strategies
A predominant route to this compound involves the initial alkylation of a phosphorus(III) or phosphorus(V) center, followed by a reduction step to yield the desired P(III) product.
Reaction Scheme:
CH₃I + PCl₃ + AlCl₃ → [CH₃PCl₃]⁺AlCl₃I⁻
[CH₃PCl₃]⁺AlCl₃I⁻ + Fe → CH₃PCl₂ + FeClI + AlCl₃
| Reactants/Reagents | Intermediate | Reducing Agent | Product | Reference |
| Methyl Iodide, Phosphorus Trichloride, Aluminum Chloride | [CH₃PCl₃]⁺AlCl₃I⁻ | Iron (Fe) powder | This compound | wikipedia.org |
The use of Grignard reagents is a classic approach for forming carbon-phosphorus bonds. rushim.rugoogle.com A common laboratory method for synthesizing this compound involves the alkylation of phosphorus trichloride with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The reaction is typically conducted under anhydrous conditions at reduced temperatures, ranging from -20°C to 0°C, to control the reactivity and prevent over-alkylation to dimethyl- and trimethyl-substituted phosphines. rushim.ru Following the reaction, the desired this compound is isolated through fractional distillation.
| Reactants | Reagent | Conditions | Product | Reference |
| Phosphorus Trichloride | Methylmagnesium Bromide | Anhydrous, -20°C to 0°C | This compound |
An alternative pathway to this compound starts from a phosphorus(V) compound, methylthionylphosphonic dichloride (CH₃P(S)Cl₂). This method involves the reduction of methylthionylphosphonic dichloride using tertiary phosphines upon heating. google.com This synthetic route is noted as a known process for obtaining the target compound, although it relies on a more complex starting material. google.com
| Starting Material | Reducing Agent | Condition | Product | Reference |
| Methylthionylphosphonic Dichloride | Tertiary Phosphines | Heating | This compound | google.com |
To simplify the synthesis and utilize more accessible starting materials, a related method involves the reduction of methylphosphonic dichloride (CH₃P(O)Cl₂) with tertiary phosphines. google.com The reaction proceeds by heating the mixture, typically to temperatures between 175°C and 190°C, in an inert atmosphere such as carbon dioxide. google.com The resulting this compound is distilled directly from the reaction mixture. This process has been reported to achieve yields of approximately 60%. google.com
| Starting Material | Reducing Agent | Conditions | Reported Yield | Product | Reference |
| Methylphosphonic Dichloride | Tertiary Phosphine (B1218219) | 175-190°C, Inert Atmosphere | 60% | This compound | google.com |
The reduction of pre-formed phosphonium (B103445) salt complexes is a key strategy for synthesizing this compound. The complex [CH₃PCl₃]⁺AlCl₄⁻, formed from methyl chloride, phosphorus trichloride, and aluminum chloride, can be reduced to this compound. sciencemadness.org One documented laboratory method involves the reduction of this complex using phenyldichlorophosphine in the presence of phosphorus oxychloride, with heating to 130°C. sciencemadness.org An alternative, though reportedly lower-yielding (61%), approach uses tributylphosphine (B147548) as the reducing agent. sciencemadness.org Another reported method for reducing this complex utilizes aluminum powder in an acetonitrile (B52724) solvent. sciencemadness.orgsciencemadness.org
| Phosphonium Salt | Reducing Agent | Conditions | Product | Reference |
| [CH₃PCl₃]⁺AlCl₄⁻ | Phenyldichlorophosphine / POCl₃ | Heating to 130°C | This compound | sciencemadness.org |
| [CH₃PCl₃]⁺AlCl₄⁻ | Tributylphosphine | - | This compound (61% yield) | sciencemadness.org |
| [CH₃PCl₃]⁺AlCl₄⁻ | Aluminum (Al) powder | Acetonitrile solvent | This compound | sciencemadness.orgsciencemadness.org |
Gas-Phase Reactions
High-temperature gas-phase reactions represent a significant industrial route for the synthesis of this compound, primarily involving the direct reaction of methane (B114726) with phosphorus trichloride under catalytic conditions.
Direct Reaction of Methane with Phosphorus Trichloride Catalyzed by SOₓCl₂ Compounds (e.g., Thionyl Chloride, Sulfuryl Chloride)
A prominent method for producing this compound (MDP) is the gas-phase reaction of methane (CH₄) with phosphorus trichloride (PCl₃) catalyzed by sulfur-based chlorinating agents. researchgate.netnih.gov Compounds with the general formula SOₓCl₂, such as thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂), are used in catalytically effective amounts. nih.gov
This continuous process is typically conducted at high temperatures, ranging from 400 to 750 °C, and under pressures of 2 to 10 bar. researchgate.net The residence times for the reactants in the reactor are kept short, generally between 0.1 and 0.9 seconds. researchgate.netnih.gov Research indicates that both the choice of catalyst and the reaction temperature significantly influence the yield of this compound. For instance, at 600 °C, the use of sulfuryl chloride as a catalyst can result in a higher yield compared to thionyl chloride under similar conditions. researchgate.net This synthetic approach is advantageous as it avoids the use of more toxic reagents like methyl iodide. researchgate.net
Table 1: this compound (MDP) Yields with SOₓCl₂ Catalysts researchgate.net
| Catalyst | Temperature (°C) | MDP Yield (%) |
|---|---|---|
| Thionyl Chloride (SOCl₂) | 500 | 6.6 |
| Thionyl Chloride (SOCl₂) | 550 | 11.3 |
| Thionyl Chloride (SOCl₂) | 600 | 17.1 |
| Sulfuryl Chloride (SO₂Cl₂) | 500 | 6.4 |
| Sulfuryl Chloride (SO₂Cl₂) | 550 | 14.6 |
Historical Methods Employing Carbon Tetrachloride Catalysis
Historically, carbon tetrachloride (CCl₄) was employed as a catalyst for the gas-phase reaction between methane and phosphorus trichloride. researchgate.netnih.gov This method operated under similar conditions to the SOₓCl₂-catalyzed process, with temperatures between 550 and 650 °C and residence times of 0.1 to 0.9 seconds. nih.gov However, due to the toxicity and environmental concerns associated with carbon tetrachloride, this method has been largely superseded by processes using catalysts like thionyl chloride and sulfuryl chloride. researchgate.net
Advanced and Emerging Synthetic Techniques
While gas-phase reactions are common, other synthetic strategies focus on creating complex molecules from this compound or employing specialized reactive intermediates.
In Situ Generation of Reactive P(III) Intermediates (e.g., Bis-(1,2,4-triazoloyl)methylphosphonite)
Advanced synthetic applications utilize this compound as a precursor for the in situ generation of more complex reactive P(III) intermediates. A key example is the formation of bis-(1,2,4-triazoloyl)methylphosphonite. This intermediate is generated from this compound and is used as a phosphitylating agent in the one-pot synthesis of dinucleoside (3',5')-methylphosphonothioates and their seleno congeners. researchgate.netresearchgate.net This approach allows for the efficient construction of complex biomolecules without the need to isolate the highly reactive phosphorus intermediate. researchgate.net
Stereo-controlled Synthetic Pathways
This compound is a P-chiral molecule, meaning the phosphorus atom is a stereocenter. However, the high-energy, high-temperature gas-phase methods used for its industrial synthesis are not stereo-controlled and result in a racemic mixture of (R)- and (S)-enantiomers.
Despite the lack of direct stereocontrol in its own synthesis, racemic this compound is a critical starting reagent for various stereo-controlled and diastereoselective reactions. It is used in one-pot, Rp-diastereoselective syntheses of dinucleoside methylphosphonates. nih.govnih.gov The introduction of the methylphosphonate (B1257008) linkage from this compound creates a new chiral center at the phosphorus atom within the larger molecule, and controlling the stereochemistry of this linkage is crucial for applications in antisense oligonucleotides. nih.govoup.com While practical methods for the large-scale synthesis of homochiral methylphosphonates are still developing, the use of this compound as a key precursor in these stereospecific coupling reactions is well-established. oup.com
Mechanistic Investigations of Synthesis Reactions
The synthesis of this compound via the gas-phase reaction of methane and phosphorus trichloride is understood to proceed through a free-radical chain mechanism. google.commdpi.com This is consistent with the general mechanism of alkane halogenation. wikipedia.org
The process is initiated by the catalyst (e.g., SOCl₂ or CCl₄), which generates chlorine radicals under the high-temperature conditions. The reaction then proceeds via a two-step propagation cycle:
Hydrogen Abstraction: A chlorine radical (Cl•) abstracts a hydrogen atom from a methane molecule, forming hydrogen chloride (HCl) and a highly reactive methyl radical (•CH₃). mdpi.comwikipedia.org
Radical Reaction with PCl₃: The methyl radical (•CH₃) then reacts with phosphorus trichloride (PCl₃). In this step, the methyl group displaces a chlorine atom to form the C-P bond of this compound (CH₃PCl₂), regenerating a chlorine radical (Cl•) which can then participate in another cycle of hydrogen abstraction.
The chain reaction is terminated when radicals combine with each other. The high temperatures and presence of a radical initiator facilitate the cleavage of the strong C-H bond in methane, enabling the formation of the carbon-phosphorus bond. mdpi.com
Chemical Reactivity and Transformation Mechanisms of Methyldichlorophosphine
Fundamental Reaction Types
Oxidation Reactions and Product Formation (e.g., Methylphosphonic Dichloride)
Methyldichlorophosphine can be oxidized to form methylphosphonic dichloride (CH₃P(O)Cl₂), a P(V) compound. wikipedia.org This transformation is a key reaction, as methylphosphonic dichloride is a significant intermediate in the synthesis of various organophosphorus compounds, including those used in agrochemicals and as flame retardants. wikipedia.org
Common oxidizing agents for this reaction include:
Sulfuryl chloride (SO₂Cl₂): This reaction is a well-established method for producing methylphosphonyl dichloride. wikipedia.org CH₃PCl₂ + SO₂Cl₂ → CH₃P(O)Cl₂ + SOCl₂ wikipedia.org
Oxygen (O₂): Direct reaction with oxygen can also yield methylphosphonic dichloride.
Dinitrogen tetroxide (N₂O₄): This is another effective oxidizing agent for this conversion. thieme-connect.de
Chlorosulfonic acid (ClSO₃H): This reagent can also be employed for the oxidation of this compound. thieme-connect.de
Over-oxidation can sometimes lead to the formation of phosphoric acid derivatives as byproducts. The choice of oxidizing agent and reaction conditions can influence the selectivity and yield of the desired methylphosphonic dichloride. rsc.org
Reaction Data:
| Oxidizing Agent | Product | Reference |
| Sulfuryl chloride (SO₂Cl₂) | Methylphosphonic dichloride | wikipedia.org |
| Oxygen (O₂) | Methylphosphonic dichloride | |
| Dinitrogen tetroxide (N₂O₄) | Methylphosphonic dichloride | thieme-connect.de |
| Chlorosulfonic acid (ClSO₃H) | Methylphosphonic dichloride | thieme-connect.de |
Hydrolysis Reactions and Hydrolytic Stability
This compound reacts vigorously with water in a hydrolysis reaction. wikipedia.org This reaction leads to the formation of methylphosphonous acid and hydrochloric acid. Due to its high reactivity with water, this compound must be handled in anhydrous conditions to prevent unwanted hydrolysis. This reactivity also means it has low hydrolytic stability. In moist environments, it releases fumes of hydrochloric acid. wikipedia.org
Nucleophilic Substitution Reactions with Heteroatom Nucleophiles
The phosphorus-chlorine bonds in this compound are susceptible to nucleophilic attack by heteroatom nucleophiles, such as amines and alcohols. These reactions are fundamental for the synthesis of a wide range of organophosphorus compounds.
Reactions with Amines to Form Phosphonamides
This compound reacts with primary or secondary amines to form P-alkylphosphonic diamides, also known as phosphonamides. thieme-connect.de This reaction typically proceeds through the displacement of both chlorine atoms by the amine nucleophile. The reaction is often carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid generated during the reaction. iwu.edu
The general reaction is: CH₃PCl₂ + 4 R¹R²NH → CH₃P(NR¹R²)₂ + 2 [R¹R²NH₂]⁺Cl⁻
The reaction of this compound with 1,2,4-triazole (B32235) in the presence of triethylamine has been shown to be an effective method for phosphitylation, minimizing the formation of unwanted by-products. researchgate.net
Reactions with Alcohols to Form Phosphonates
The reaction of this compound with alcohols (alkoholysis) leads to the formation of phosphonites. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic phosphorus center, displacing a chloride ion. iwu.edu Depending on the stoichiometry, one or both chlorine atoms can be substituted.
For example, the reaction with an alcohol (ROH) can be represented as: CH₃PCl₂ + 2 ROH → CH₃P(OR)₂ + 2 HCl
These resulting phosphonites can be further oxidized to the corresponding phosphonates. For instance, this compound can react with trimethyl orthoacetate at low temperatures, and the resulting product can be isolated. nih.gov
Complex Reaction Systems
This compound can participate in more complex reaction systems, often involving multiple steps or competing reaction pathways. For example, it can be used in the synthesis of ligands for transition-metal catalysis. The synthesis of certain dihydrobenzooxaphosphole scaffolds starts from this compound. tum.de
Furthermore, in the presence of a base like triethylamine, this compound can form a complex. datapdf.com Studies of the binary system of this compound and trimethylamine (B31210) have indicated the formation of a solid complex, CH₃Cl₂P·N(CH₃)₃, which exists in a dissociation equilibrium in the liquid state. datapdf.com
The reactivity of this compound also allows for its use in the synthesis of heterocyclic compounds. For instance, its reaction with sulfenyl chlorides can yield alkylphosphonohalidothioates. thieme-connect.dethieme-connect.de
Reactions with Halogenides and Oligocyclic Structure Formation
This compound readily undergoes reactions with various halogen-containing compounds, leading to substitution of its chlorine atoms or more complex structural formations.
A straightforward halogen exchange occurs when gaseous this compound is reacted with active potassium fluoride (B91410) (KF), yielding methyldifluorophosphine (CH₃PF₂). thieme-connect.de This reaction demonstrates the facility with which the P-Cl bonds can be converted to P-F bonds. thieme-connect.de Similarly, alkyldichlorophosphines react with sulfenyl chlorides (R'SCl) in the presence of sulfur dioxide to yield alkylphosphonohalidothioates. thieme-connect.dewits.ac.za
More complex transformations involving halides can lead to the formation of oligocyclic and cage-like structures. For instance, the pyrolysis of the transition metal complex tetrakis(this compound)nickel(0) with decacarbonyldirhenium results in a tetranuclear rhenium complex, Re₄Cl₂(CO)₁₅{MePP(Me)PMe}. thieme-connect.com A key feature of this product is a four-membered cyclorhenatriphosphine ring, an example of an oligocyclic structure formed from a this compound-derived ligand. thieme-connect.com this compound can also form complexes with metal halides like aluminum trichloride (B1173362) (AlCl₃) when reacted in the presence of an alkyl halide, leading to alkyltrichlorophosphonium tetrachloroaluminate salts ([CH₃PCl₃]⁺[AlCl₄]⁻). kent.ac.uk
| Reactant | Reagent(s) | Product | Key Feature |
| This compound | Potassium Fluoride (KF) | Methyldifluorophosphine (CH₃PF₂) | Halogen exchange (Cl to F) |
| This compound | Sulfenyl Chloride (R'SCl) / SO₂ | Methylphosphonochloridothioate | P-Cl bond reaction |
| Tetrakis(this compound)nickel(0) | Decacarbonyldirhenium | Re₄Cl₂(CO)₁₅{MePP(Me)PMe} | Formation of a cyclorhenatriphosphine ring |
| This compound | Alkyl Halide / AlCl₃ | [CH₃PCl₃]⁺[AlCl₄]⁻ | Phosphonium (B103445) salt formation |
Reactions with Propiolic Acid
The reaction of dichlorophosphines with α,β-unsaturated carboxylic acids is known to produce cyclic phosphinic-carboxylic anhydrides. researchgate.net Propiolic acid (HC≡CCOOH) is an α,β-acetylenic carboxylic acid. While specific studies on its reaction with this compound are not detailed in the literature, a plausible mechanism can be inferred. The reaction likely proceeds through a Michael-type addition, where the electron-rich carbon-carbon triple bond of propiolic acid acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound. This is followed by an intramolecular cyclization, where the carboxylic acid moiety attacks the phosphorus center, eliminating HCl and forming a five- or six-membered heterocyclic ring containing a P-O-C linkage, specifically a cyclic phosphinic-carboxylic anhydride. researchgate.net
Coordination Chemistry with Transition Metals
This compound is an effective ligand in coordination chemistry, particularly with transition metals in low oxidation states.
Complexation with Zero-Valent Metals (e.g., Nickel(0), Molybdenum(0))
This compound is one of the few ligands known to react directly with elemental nickel to form a zero-valent complex. researchgate.net This reaction yields tetrakis(this compound)nickel(0), Ni(CH₃PCl₂)₄, a compound that is relatively stable in the atmosphere but has poor stability in most organic solvents. wikipedia.orgnih.gov
The coordination chemistry with molybdenum(0) also involves phosphine (B1218219) ligands derived from this compound. For example, chlorothis compound can be converted to a fluorophosphine, which then reacts with cycloheptatriene (B165957) molybdenum tricarbonyl to form a stable tris(difluorophosphine)molybdenum tricarbonyl complex. nih.gov Molybdenum(0) dinitrogen complexes supported by phosphine ligands also exhibit significant activation of the N₂ ligand, highlighting the electronic influence of the phosphorus center. wikipedia.org
| Metal | Reactant(s) | Complex Product |
| Nickel(0) | This compound | Tetrakis(this compound)nickel(0) - Ni(CH₃PCl₂)₄ |
| Molybdenum(0) | Chloromethyldifluorophosphine / Cycloheptatriene Mo(CO)₃ | Tris(difluorophosphine)molybdenum tricarbonyl complex |
Ligand Exchange Reactions and Product Characterization
Coordinated this compound ligands can undergo further reactions, such as ligand exchange. A key example is the fluorination of chlorophosphine complexes. When tetrakis(trichlorophosphine)nickel(0), a related complex, is treated with a fluorinating agent like potassium fluorosulfinate, the coordinated PCl₃ ligands are converted to PF₃ ligands. nih.gov This demonstrates that the P-Cl bonds remain reactive even when the phosphine is coordinated to a metal center. nih.gov
Ligand exchange can also involve the displacement of other ligands, such as carbon monoxide (CO), from a metal center. The substitution of CO in nickel carbonyl, Ni(CO)₄, by phosphine ligands is a common route to phosphine-nickel complexes. researchgate.net The extent of this replacement can be limited by kinetic factors and the π-acceptor ability of the incoming phosphine ligand. researchgate.net
The resulting metal complexes are characterized using various spectroscopic and analytical techniques. For instance, the crystal and molecular structure of a tricarbonylmolybdenum(0) complex with a phosphazane ligand derived from this compound was determined by X-ray crystallography. The analysis revealed a distorted octahedral geometry around the molybdenum atom, with Mo-P bond lengths of approximately 2.47 to 2.54 Å and Mo-C bond lengths of about 1.97 to 2.00 Å.
Reaction Mechanisms and Kinetic Studies
The transformations of this compound are governed by fundamental reaction mechanisms. Reactions with nucleophiles, such as the hydrolysis or aminolysis, typically proceed via nucleophilic substitution at the trivalent phosphorus center. thieme-connect.de
Reactions involving unsaturated systems, such as the attack on 1,3-dehydroadamantane, are classified as electrophilic additions. The rate of such additions is influenced by the electron availability at the phosphorus center. Kinetic studies on the addition of tertiary phosphines to metal-alkene complexes have shown a second-order rate law, with the rate being directly proportional to the concentrations of both the metal complex and the phosphine. These studies often reveal a large negative entropy of activation, which is consistent with a transition state involving considerable bond formation between the phosphorus and carbon atoms.
In coordination chemistry, ligand exchange reactions on metal complexes can occur through associative or dissociative mechanisms. The stability of the resulting complexes is markedly influenced by the nature of the phosphorus ligand; for example, fluorophosphine complexes of nickel(0) are significantly more thermally stable than their chlorophosphine counterparts. nih.gov
Applications in Advanced Chemical Synthesis and Materials Science
Catalysis and Ligand Design
Methyldichlorophosphine serves as a starting material for the synthesis of specialized phosphine (B1218219) ligands used in homogeneous transition-metal catalysis. These ligands are crucial for controlling the reactivity and selectivity of metal complexes in a variety of important chemical reactions, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions.
One notable application is in the synthesis of dihydrobenzooxaphosphole-based dialkylbiaryl phosphine ligands. The synthetic route begins with this compound to construct the core dihydrobenzooxaphosphole scaffold. This scaffold is then coupled with a phenylboronic acid, followed by a reduction step to yield the final phosphine ligand. The electronic and steric properties of such ligands can be finely tuned, which is essential for optimizing catalyst performance.
While this compound itself is primarily a precursor, its derivatives can function as highly effective catalysts in specific polymerization reactions. For instance, a derivative known as methyl-l-oxophospholene-3, which is synthesized from this compound, acts as a potent catalyst for the production of carbodiimides. tandfonline.com These carbodiimides are essential monomers for manufacturing thermoplastic polyurethanes and polyester (B1180765) fibers. tandfonline.com When used in greater-than-catalytic amounts with diisocyanates, this process can yield polycarbodiimide resins that possess inherent flame-retardant properties. tandfonline.com
Materials Science Applications
This compound is a significant precursor in the production of organophosphorus flame retardants, which are considered more ecologically friendly alternatives to some halogen-based products. tandfonline.comwikipedia.org These flame retardants can be either incorporated into polymers as additives or chemically bonded (reactive) into the polymer structure.
A key flame retardant synthesized from this compound is 2-methyl-2,5-dioxo-l-oxa-2-phospholane, often referred to as oxaphospholane. tandfonline.com The synthesis involves reacting this compound with acrylic acid, followed by a cyclization step. tandfonline.com This oxaphospholane can then be incorporated into various polymers:
Polyester (PET): It is used as a reactive component in the polymerization process of PET, resulting in fibers that are inherently flame retarded. tandfonline.com
Unsaturated Polyester and Epoxy Resins: Oxaphospholane is incorporated into these resins to impart flame retardancy. tandfonline.com For epoxy resins used in applications like printed circuit boards, the incorporation of this phosphorus compound helps the material meet stringent flammability standards such as UL 94 V-0. tandfonline.com
Phosphorus-based flame retardants act through mechanisms in both the condensed phase (promoting the formation of a protective char layer) and the gas phase (flame inhibition).
Synthesis of Phosphinoborine Polymers
While specific details on the direct use of this compound in the synthesis of phosphinoborine polymers are not extensively available in the provided search results, its role as a precursor to various organophosphorus compounds suggests its potential utility in this area. The synthesis of such polymers often involves the reaction of phosphorus-containing compounds with boron-containing monomers. The reactive P-Cl bonds in this compound could be functionalized to create suitable monomers for polymerization.
Precursor in Chemical Weapons Related Chemistry (Academic Study of Synthesis Pathways)
This compound is recognized as a precursor in the synthesis of certain chemical warfare agents. wikipedia.orgwikiwand.com Its historical significance in this context is primarily for academic study of synthesis pathways and for the development of verification methods and protective measures.
Due to the recycling problem of phosphoryl chloride, this compound was adopted in a step of the DMHP process for the preparation of Sarin. wikipedia.org It was also adopted as a standard precursor to V-series nerve agents, having been used to prepare QL (O-ethyl O-(2-diisopropylaminoethyl) methylphosphonite) for both unitary and binary VX. wikipedia.orgwikiwand.com It was the first agent adopted to prepare VX in a one-pot reaction in an aqueous medium. wikipedia.org The chemical identification of precursor synthesis pathways is crucial for enforcing the Chemical Weapons Convention (CWC) by facilitating the forensic tracking of organophosphorus nerve agents. rsc.org
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of methyldichlorophosphine and its derivatives. By analyzing various nuclei, particularly ³¹P, ¹H, and ¹³C, researchers can gain comprehensive insights into the molecule's connectivity, the electronic environment of the phosphorus atom, and its three-dimensional structure.
Phosphorus-31 NMR is highly effective for directly probing the environment of the phosphorus atom. Since ³¹P is a 100% naturally abundant, spin-1/2 nucleus, this technique is both sensitive and straightforward to interpret. The chemical shift (δ) in a ³¹P NMR spectrum is indicative of the oxidation state and coordination environment of the phosphorus center. For this compound, which features a trivalent phosphorus atom bonded to two chlorine atoms and one methyl group, the ³¹P NMR signal appears in a characteristic downfield region. This distinct chemical shift allows for easy differentiation from its oxidation product, methylphosphonic dichloride (CH₃P(O)Cl₂), which resonates at a significantly different field. illinois.eduspectrabase.com
The technique is also routinely used to verify the purity of this compound samples. libretexts.org The presence of a single sharp resonance in the expected region confirms the sample's identity and high purity, while the appearance of other signals can indicate the presence of starting materials, byproducts, or degradation products such as the corresponding oxide or hydrolysis compounds.
Table 1: Representative ³¹P NMR Chemical Shifts for this compound and a Related Compound
| Compound | Structure | Solvent | Chemical Shift (δ) ppm |
| This compound (Derivative) | CH₃P(OCH₂CH₃)Cl | Benzene | 180.1 mdpi.com |
| Methylphosphonic dichloride | CH₃P(O)Cl₂ | CDCl₃ | ~34-43 illinois.eduspectrabase.com |
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide critical information about the organic framework of the molecule. For this compound, the ¹H NMR spectrum is expected to show a single resonance for the three equivalent protons of the methyl group. This signal appears as a doublet due to coupling with the phosphorus-31 nucleus (a phenomenon denoted as ²JPH). mdpi.com
Similarly, the proton-decoupled ¹³C NMR spectrum would display a single signal for the methyl carbon. This signal also appears as a doublet due to direct, one-bond coupling to the phosphorus nucleus (¹JPC). bhu.ac.in The magnitude of these coupling constants (J-values) can provide further structural insights. The number of signals in both ¹H and ¹³C NMR spectra confirms the simple structure of the molecule, while the splitting pattern confirms the connectivity between the methyl group and the phosphorus atom. bhu.ac.inresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Splitting | Coupling Constant |
| ¹H (CH₃) | Varies with solvent | Doublet | ²JPH |
| ¹³C (CH₃) | Varies with solvent | Doublet | ¹JPC |
When this compound is used as a precursor to synthesize more complex molecules where the phosphorus atom becomes a stereocenter (a P-stereogenic center), NMR spectroscopy is crucial for stereochemical assignment. Substitution of the two chlorine atoms with two different non-equivalent groups creates a chiral phosphorus center. The resulting products can exist as a mixture of diastereomers or enantiomers.
NMR is particularly powerful in analyzing diastereomeric mixtures. The different spatial arrangement of atoms in diastereomers results in distinct chemical environments for the nuclei. Consequently, separate signals for each diastereomer are often observed in the ³¹P, ¹H, and ¹³C NMR spectra. For example, in the synthesis of chiral phosphinates derived from compounds with existing stereocenters, ³¹P NMR can be used to determine the diastereomeric ratio by integrating the distinct phosphorus signals. mdpi.com This method was successfully used to determine an 88% enantiomeric excess (ee) for a resolved chiral acid after one recrystallization by examining its ³¹P NMR spectrum. mdpi.com
Furthermore, proton NMR coupling constants, such as ³JHH and JPH, are dependent on the dihedral angle between the coupled nuclei, which is governed by the molecule's conformation and stereochemistry. wisc.edu This principle is widely applied to assign the relative stereochemistry in cyclic organophosphorus compounds derived from precursors like this compound. wisc.edu The synthesis of oligonucleoside methylphosphonates, where the phosphorus linkage is a stereocenter, relies heavily on these NMR techniques for characterization. organicchemistrydata.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. This technique is highly effective for verifying the purity of volatile compounds like this compound. In forensic or verification analysis, GC-MS is used to identify trace materials, including starting materials like this compound, in chemical warfare agent product batches. mdpi.com
The mass spectrometer fragments the molecules after ionization, typically by electron ionization (EI), producing a unique mass spectrum that serves as a molecular fingerprint. Fragmentation studies on derivatives of this compound, such as O,O'-dialkyl methylphosphonites, show that fragmentation is often dominated by α-cleavages and rearrangements. guidechem.com The analysis of these fragmentation pathways provides definitive structural confirmation. Advanced techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) have been employed for detailed impurity profiling of related precursors, demonstrating the power of GC-MS in separating and identifying even minor components in complex mixtures. acs.org
Table 3: Typical GC-MS Instrumental Parameters for Analysis of Related Organophosphorus Compounds
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV guidechem.com |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Mass Scan Range | 50–500 m/z acs.org |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of the molecular ion, often to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (CH₃Cl₂P), the exact mass of its molecular ion can be calculated and compared to the experimentally measured value to confirm its identity with very high confidence. This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. HRMS is also used in tandem with liquid chromatography (LC-HRMS/MS) or as a standalone technique to investigate the structure of fragment ions, providing deeper structural insights. mdpi.comguidechem.com
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Attribute | Value | Source |
| Molecular Formula | CH₃Cl₂P | nih.gov |
| Monoisotopic Mass (Da) | 115.9349425 | nih.gov |
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the characterization of this compound, primarily through the identification of its key functional groups. The most characteristic vibrations are associated with the phosphorus-chlorine (P-Cl) and carbon-hydrogen (C-H) bonds.
The P-Cl stretching vibrations typically appear in the region of 500–600 cm⁻¹. The presence of strong absorption bands in this range is a key indicator for the presence of the dichlorophosphino group. Additionally, C-H stretching and bending vibrations from the methyl group are observed around 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. libretexts.org
IR spectroscopy is also crucial for assessing the purity of this compound, specifically by detecting the presence of oxidation or hydrolysis products. For example, the formation of methylphosphonic dichloride (CH₃POCl₂) through oxidation would result in the appearance of a strong P=O stretching band, which is typically absent in a pure sample of this compound. nih.gov Similarly, hydrolysis would lead to the appearance of broad O-H stretching bands. Variable temperature infrared studies on related molecules dissolved in liquid krypton or xenon have been used to determine conformational stability and enthalpy differences between rotamers. researchgate.net
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Vibration Type |
| Dichlorophosphino | P-Cl | ~500–600 | Stretch |
| Methyl | C-H | ~2850-3000 libretexts.org | Stretch |
| Methyl | C-H | ~1350-1470 libretexts.org | Bend |
| (Impurity) | P=O | ~1200-1300 nih.gov | Stretch |
X-ray Crystallography and Structural Determination
For instance, the crystal structure of methylenebis(phosphonic dichloride), a related compound, was determined to be monoclinic, with specific bond lengths for P-Cl, P=O, and P-C bonds being 1.994(2)/1.997(2) Å, 1.463(4) Å, and 1.804(4) Å respectively. chemicalbook.com Such analyses confirm the molecular connectivity and provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice. chemicalbook.com
In the study of more complex derivatives, such as those resulting from reactions with bulky organic moieties, X-ray analysis confirms the stereochemistry and conformation of the final products. researchgate.netacs.org For example, the structure of a diphosphorus (B173284) compound derived from a reaction involving a benzophospholan-3-one oxide was unambiguously confirmed by X-ray analysis, revealing an alkyne moiety directly connected to a phosphorus atom. acs.org The solid-state molecular structures of palladium(II) complexes with phosphine (B1218219) ligands derived from dimenthylphosphine P-oxide have also been characterized, showing idealized square-planar geometry. tum.de
Table 3: Example Crystallographic Data for a this compound-Related Derivative (Methylenebis(phosphonic dichloride))
| Parameter | Value | Reference |
| Crystal System | Monoclinic | chemicalbook.com |
| Space Group | C2/c | chemicalbook.com |
| P-Cl Bond Length (Å) | 1.994(2) & 1.997(2) | chemicalbook.com |
| P-C Bond Length (Å) | 1.804(4) | chemicalbook.com |
| P-C-P Angle (°) | 116.4(4) | chemicalbook.com |
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound derivatives and for separating stereoisomers. While gas chromatography is often used for volatile compounds like this compound itself, HPLC is particularly valuable for the analysis of its less volatile or thermally sensitive derivatives, such as phosphonates, phosphine oxides, and phosphonamidites. oup.comjk-sci.com
Reversed-phase HPLC (RP-HPLC), often using a C18 silica (B1680970) column with a mobile phase like water/acetonitrile (B52724)/trifluoroacetic acid, is routinely employed to determine the purity of reaction products and to isolate individual compounds from a mixture. oup.comresearchgate.net The purity of oligonucleoside methylphosphonates, synthesized from this compound precursors, has been successfully assessed using this method. oup.com
Furthermore, HPLC is instrumental in the separation of diastereomers of chiral phosphorus compounds. researchgate.netnsf.gov Chiral stationary phases (CSPs) can resolve enantiomers of P-stereogenic secondary phosphine oxides. nsf.govnih.gov For derivatives of this compound that are synthesized as diastereomeric mixtures, analytical and preparative HPLC can be used to separate these isomers. researchgate.net The separation of diastereomers of phosphinic pseudopeptides has been achieved using both RP-HPLC and capillary zone electrophoresis, demonstrating the utility of these methods in resolving complex isomeric mixtures. researchgate.net
Table 4: Application of HPLC in the Analysis of this compound-Related Compounds
| Application | HPLC Method | Stationary Phase Example | Mobile Phase Example | Analyte Example |
| Purity Analysis | Reversed-Phase | C18 Silica | Water/Acetonitrile/TFA | Oligonucleoside Methylphosphonates oup.comresearchgate.net |
| Diastereomer Separation | Reversed-Phase | C18 Silica | Water/Acetonitrile/TFA | Phosphinic Pseudopeptides researchgate.net |
| Enantiomer Separation | Chiral HPLC | Cellulose-based CSP | Isohexane/Isopropanol | P-Stereogenic Secondary Phosphine Oxides tum.densf.gov |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in studying organophosphorus compounds. aps.org DFT methods, such as the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) or 6-311+G(d,p), are frequently employed to model the behavior of these molecules. nih.gov
DFT calculations are used to optimize the molecular geometry of methyldichlorophosphine in the gas phase and to predict its fundamental electronic properties. nih.gov Key aspects of its electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov
From these frontier orbital energies, several reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These descriptors provide a theoretical basis for understanding how this compound interacts with other chemical species. Theoretical studies on related phosphine (B1218219) compounds have used DFT to analyze molecular structures, vibrational frequencies, and rotational constants, comparing the theoretical results with experimental data to validate the computational models. aip.org
Table 1: Theoretical Reactivity Descriptors for this compound (Illustrative)
Based on typical DFT (B3LYP/6-311G(d,p)) calculations for organic molecules. nih.gov Exact values for this compound require specific computation.
| Descriptor | Definition | Significance |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom in a molecule to attract electrons. nih.gov |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. nih.gov |
| Softness (σ) | 1 / η | Measure of the capacity of an atom or group of atoms to receive electrons. nih.gov |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. nih.gov |
Computational methods are effective for predicting the thermodynamic properties of this compound. DFT calculations at the B3LYP/6-311+G(d,p) level can be used to predict the enthalpy of formation with an accuracy of approximately ±5 kJ/mol. Such calculations are crucial for understanding the energy changes that occur during chemical reactions involving this compound. For instance, calorimetric measurements on the disproportionation of related aminophosphines have been used to determine their heats of formation, which were found to be around -76 to -77 kcal/mole. lookchem.com
The ionization potential (or ionization energy) is another key energetic parameter that can be calculated. Computational predictions for this compound's ionization energy can be validated against experimental data from sources like the NIST WebBook. Experimental values for the ionization energy of this compound are reported to be in the range of 9.50–9.85 eV.
Table 2: Calculated and Experimental Energetic Data for this compound
Compilation of data from computational predictions and experimental measurements.
| Parameter | Value | Method | Source |
|---|---|---|---|
| Enthalpy of Formation (ΔfH°) | Predicted with ±5 kJ/mol accuracy | DFT (B3LYP/6-311+G(d,p)) | |
| Ionization Energy (IE) | 9.50–9.85 eV | Experimental | |
| Ionization Energy (IE) | 9.85 eV | Electron Ionization | nist.gov |
Tandem mass spectrometry combined with computational chemistry is a powerful approach for elucidating the fragmentation mechanisms of complex molecules. univ-lille.fr For organophosphorus compounds structurally related to this compound, such as S-alkyl methylphosphonochloridothioites, generalized fragmentation pathways have been proposed based on the analysis of fragment ions and supported by DFT calculations. lookchem.com
Computational studies can calculate the energies of potential fragment ions and the transition states connecting them. lookchem.comresearchgate.net This allows researchers to map out the most energetically favorable fragmentation pathways. By comparing the predicted mass-to-charge ratios of fragments with experimental mass spectra, the mechanism of molecular degradation under specific conditions (e.g., electron ionization) can be established. univ-lille.frresearchgate.net This approach has been used to deduce the fragmentation pathways for various phosphines by calculating the appearance potentials for all relevant ions and their corresponding neutral fragments. researchgate.net
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to study the behavior of molecules and molecular systems over time. These techniques are particularly useful for understanding intermolecular interactions and conformational changes.
While specific molecular dynamics (MD) studies on isolated this compound are not prevalent, simulations have been conducted on systems incorporating its derivatives. For example, an MD investigation indicated that a DNA triple helix containing methylphosphonate (B1257008) linkages—the oxidized derivative of this compound—is stable. oup.com In another application, atomistic MD simulations were used to calculate solubility parameters for phosphorus-based flame retardants to estimate their compatibility with polyesters. researchgate.net These examples highlight the utility of MD simulations in predicting the behavior of systems containing the methylphosphorus moiety in complex environments, from biological macromolecules to polymer matrices. oup.comresearchgate.net
Structure-Activity Relationship (SAR) Studies based on Computational Data
Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its functional activity. Computational data plays a vital role in modern SAR investigations. For P-stereogenic compounds, computational studies have been used to demonstrate how the chiral center at the phosphorus atom can induce more favorable π-π stacking interactions, providing a rationale for the observed properties. researchgate.net
In the field of catalysis, computational modeling helps in ligand design. For instance, understanding the steric and electronic properties of (monoaryl)dimenthylphosphine ligands through computational analysis can explain their performance in cross-coupling reactions and guide the synthesis of more effective catalysts. tum.de Similarly, computational studies combined with experimental results can establish structure-activity and structure-lipophilicity relationships for new series of compounds, identifying promising structural scaffolds for further development. acs.org These approaches allow for a more rational design of new organophosphorus compounds with desired properties, moving beyond simple trial-and-error synthesis.
Environmental Fate and Impact Assessment
Degradation Pathways and Products in Environmental Systems
The environmental persistence of methyldichlorophosphine is low due to its rapid degradation through several pathways, primarily hydrolysis and oxidation. thermofisher.comfishersci.com
Hydrolysis : The most significant degradation pathway for this compound is its violent reaction with water. vulcanchem.comnoaa.gov This rapid hydrolysis yields methylphosphinic acid and hydrochloric acid. wikipedia.orgvulcanchem.com The reaction can be so exothermic that it ignites the unreacted material. vulcanchem.comnih.gov In moist air, it readily fumes, releasing hydrochloric acid. wikipedia.orgnoaa.govnih.gov
Oxidation : In the presence of oxygen or other oxidizing agents, this compound can be oxidized. For instance, it reacts with sulfuryl chloride to produce methylphosphonic dichloride. nih.gov
Thermal Decomposition : When heated, this compound decomposes, releasing hazardous products. thermofisher.com These decomposition products can include carbon monoxide, carbon dioxide, oxides of phosphorus, phosphine (B1218219) (phosphorus trihydride), and hydrogen chloride gas. thermofisher.comfishersci.com
The following table summarizes the primary degradation products of this compound in environmental systems.
Table 1: Degradation Products of this compound| Degradation Pathway | Resulting Products | Notes |
|---|---|---|
| Hydrolysis | Methylphosphinic acid, Hydrochloric acid | Primary degradation route; reacts violently with water. vulcanchem.comwikipedia.org |
| Oxidation | Methylphosphonic dichloride | Occurs on reaction with oxygen or oxidizing agents. nih.gov |
| Thermal Decomposition | Carbon monoxide, Carbon dioxide, Oxides of phosphorus, Phosphine, Hydrogen chloride | Occurs at high temperatures. thermofisher.comfishersci.com |
Chemical Stability and Reactivity in Environmental Contexts
This compound is characterized by its high reactivity and instability in typical environmental conditions. thermofisher.comfishersci.com It is sensitive to both moisture and air. thermofisher.comfishersci.com
Reactivity with Water : The compound reacts violently with water, making its persistence in aquatic environments or moist soil negligible. noaa.gov This reactivity means it is rapidly transformed upon contact with environmental moisture. nih.gov
Reactivity with Air : It is classified as pyrophoric, meaning it can ignite spontaneously in air. thermofisher.comnih.gov This reactivity further limits its persistence in the environment in its original form.
General Reactivity : It is incompatible with strong oxidizing agents, alcohols, and bases. noaa.gov Its interactions with various nucleophiles, such as alcohols and amines, lead to the formation of phosphonates and phosphonamides, respectively.
Due to this high reactivity, this compound is considered to have unlikely persistence in the environment. thermofisher.comfishersci.com
Environmental Impact Assessments (e.g., in Agricultural Applications)
While direct, comprehensive environmental impact assessments for this compound are not widely available, its impact can be inferred from its use as a chemical intermediate and the general effects of related organophosphorus compounds. agronomyjournals.com
This compound is used as an intermediate in the production of various chemicals, including plant protection agents like the herbicide glufosinate, flame retardants, and stabilizers for plastics. wikipedia.org Its use in herbicide formulations highlights the need to assess its environmental implications. Studies on its use in such formulations have noted the potential for it to degrade into less harmful substances under specific conditions.
As a member of the organophosphorus compound family, its potential environmental effects are a concern. agronomyjournals.comnih.gov Organophosphorus pesticides are known to:
Exhibit toxicity to a range of organisms, including aquatic and terrestrial fauna. agronomyjournals.comresearchgate.net
Inhibit acetylcholinesterase activity, which affects the nervous systems of various organisms. agronomyjournals.com
Impact soil health by reducing microbial communities and forming stable complexes with essential metal ions, making them unavailable to plants. agronomyjournals.comresearchgate.net
Disrupt plant growth by interfering with key enzymes and metabolic processes such as photosynthesis and nitrogen metabolism. agronomyjournals.comresearchgate.net
Runoff from fire control or dilution water involving this compound may lead to environmental contamination. noaa.govnih.gov
Mobility and Persistence in Environmental Compartments
The physical and chemical properties of this compound suggest low persistence but high mobility in the environment. thermofisher.com
Persistence : Persistence of this compound in the environment is considered unlikely. thermofisher.comfishersci.com Its rapid hydrolysis and reactivity with air ensure it is quickly transformed into other substances. thermofisher.comfishersci.com
Mobility : As a volatile organic compound (VOC), this compound is expected to be mobile in the environment. thermofisher.comfishersci.com It will likely evaporate easily from surfaces and disperse rapidly in the air. thermofisher.com Its potential to leach through soil exists, but this is counteracted by its rapid degradation upon contact with moisture. texas.gov
The following table provides a summary of the environmental fate characteristics of this compound.
Table 2: Environmental Fate Profile of this compound| Environmental Aspect | Summary | Reference |
|---|---|---|
| Persistence | Unlikely to persist due to high reactivity with water and air. | thermofisher.comfishersci.com |
| Mobility in Soil | Likely to be mobile due to volatility, but rapid degradation limits migration. | thermofisher.comfishersci.com |
| Mobility in Air | High; as a VOC, it disperses rapidly. | thermofisher.com |
| Bioaccumulation | Bioaccumulation is considered unlikely. | thermofisher.com |
Q & A
Q. What are the critical precautions for handling methyldichlorophosphine in laboratory settings?
this compound is highly reactive with water and air, requiring strict inert-atmosphere techniques (e.g., Schlenk lines or gloveboxes). Storage under nitrogen/argon and use of moisture-free solvents are essential to prevent hydrolysis or spontaneous combustion . Experiments should include real-time monitoring for gas evolution (e.g., HCl) using FTIR or gas detectors. Safety protocols must prioritize PPE (acid-resistant gloves, face shields) and emergency neutralization procedures (e.g., dry sand for spills) .
Q. How can this compound be synthesized and purified for academic research?
A common method involves alkylation of phosphorus trichloride with methyl Grignard reagents (e.g., CH₃MgBr) under anhydrous conditions at low temperatures (−20°C to 0°C). Post-synthesis, fractional distillation (boiling point: 81–82°C) under inert gas is used to isolate the compound. Purity is verified via ³¹P NMR (δ ≈ 150–160 ppm for P-Cl environments) and gas chromatography-mass spectrometry (GC-MS) .
Q. What spectroscopic techniques are suitable for characterizing this compound derivatives?
- ³¹P NMR : Detects phosphorus environments (e.g., shifts for P-Cl vs. P-O bonds).
- IR spectroscopy : Identifies P-Cl stretching vibrations (~500–600 cm⁻¹) and absence of P=O bands (to confirm no oxidation).
- X-ray crystallography : Resolves molecular geometry for crystalline derivatives (e.g., bond angles, coordination states) .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of this compound in phosphorylation reactions?
this compound reacts with enamines to form phosphazoethylenes, but selectivity depends on solvent polarity and temperature. For example, in THF at −30°C, nucleophilic attack at phosphorus dominates, while higher temperatures (25°C) favor side reactions like hydrolysis. Kinetic studies (e.g., time-resolved ³¹P NMR) and DFT calculations can model transition states to optimize conditions .
Q. What computational methods are effective for predicting this compound’s thermodynamic properties?
The Crippen and McGowan methods calculate partition coefficients (logP) and solubility parameters. Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts enthalpy of formation (±5 kJ/mol accuracy) and ionization potentials. Validation against experimental data (e.g., NIST Webbook) is critical for reliability .
Q. How can contradictory data on this compound’s reactivity be resolved?
Discrepancies in hydrolysis rates (e.g., varying half-lives in literature) may arise from trace moisture in solvents or inconsistent inert-atmosphere protocols. Reproducibility requires:
- Rigorous solvent drying (molecular sieves, distillation).
- Controlled humidity chambers for kinetic studies.
- Collaborative interlaboratory validation using standardized protocols .
Experimental Design & Data Analysis
Q. What strategies mitigate air sensitivity in kinetic studies of this compound?
Use stopped-flow NMR or UV-Vis setups with air-tight cells. For time-resolved data, integrate in situ FTIR probes to track P-Cl bond cleavage. Data normalization against internal standards (e.g., deuterated solvents in NMR) minimizes instrumental drift .
Q. How can side products from this compound oxidation be identified and quantified?
Oxidation with sulfuryl chloride yields methylphosphonyl dichloride, but over-oxidation generates phosphoric acid derivatives. LC-MS with ion-pairing agents (e.g., tetrabutylammonium bromide) separates anionic byproducts. Quantification via ³¹P NMR integration (relative to an internal standard like triphenylphosphate) ensures accuracy .
Safety & Compliance
Q. What waste disposal protocols are compliant for this compound residues?
Hydrolyze small quantities in ice-cold alkaline solutions (e.g., 10% NaOH) to convert P-Cl bonds to phosphates. Neutralized waste must be tested for pH 6–8 before disposal. Large-scale residues require specialized hazardous waste contractors due to UN 2845 (Toxic, Corrosive) classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
